![molecular formula C19H20O5 B415583 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one CAS No. 1383425-65-7](/img/structure/B415583.png)
3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one
Overview
Description
3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one is a chemical compound that belongs to the class of phenylpropenes. It is commonly known as DAP or 2C-D, and it has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Scientific Research Applications
Chalcone Derivatives as Anticancer Agents : Compounds similar to 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one have shown potential as anticancer agents. A study synthesized various chalcone derivatives and evaluated their cytotoxic activities against human tumor cell lines, with some showing higher cytotoxicity than the reference drug 5-fluorouracil (Yamali et al., 2017).
Nonlinear Optical Properties : Chalcone derivatives have been studied for their nonlinear optical properties. A specific study investigated a similar compound, focusing on its nonlinear refractive index and absorption coefficient, finding significant values that suggest potential applications in photonics and optoelectronics (Razvi et al., 2019).
Oxidation of Lignin Model Compounds : Research into the oxidation of lignin model compounds using derivatives of this compound has been conducted to understand the reactivity of lignin towards hydrogen peroxide, providing insights into the processing and utilization of lignin in various industrial applications (Cui et al., 1999).
Charge-Transport Properties : The charge-transport properties of derivatives of this compound have been studied using quantum chemical methods, revealing insights into their potential as efficient hole-transport materials, which could be beneficial in electronic and optoelectronic devices (Irfan et al., 2015).
Antioxidant Activity : Some derivatives of this compound have been synthesized and tested for their antioxidant activity. The studies have included structural characterization and assessment of radical scavenging ability, highlighting the potential of these compounds in pharmaceutical and nutraceutical applications (Sulpizio et al., 2016).
properties
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-15-7-10-17(22-2)14(11-15)5-8-16(20)13-6-9-18(23-3)19(12-13)24-4/h5-12H,1-4H3/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCRUTSLPNCPRY-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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